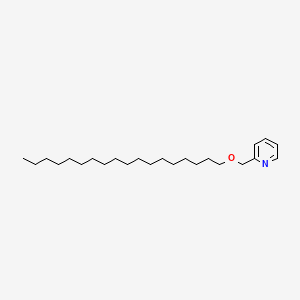

2-((Octadecyloxy)methyl)pyridine

Description

Contextualization within Alkyl-Ether Pyridine (B92270) Chemistry

Within the broader field of alkyl-ether pyridine chemistry, 2-((Octadecyloxy)methyl)pyridine is a notable example. Its structure consists of a pyridine ring linked to a long octadecyl (C18) alkyl chain via an ether bond at the 2-position of the pyridine ring. ontosight.aievitachem.com This specific arrangement, with the flexible ether linkage and the long, nonpolar alkyl tail, dictates its physical and chemical behavior, particularly its solubility and interfacial properties. ontosight.aiacs.org The chemistry of alkyl-ether pyridines explores how variations in the alkyl chain length and the position of substitution on the pyridine ring influence the molecule's ability to self-assemble and interact with different phases. acs.orgacs.org

Overview of Strategic Importance in Supramolecular Assembly and Interface Science

Pyridine derivatives with long alkyl chains, such as this compound, are of significant strategic importance in the fields of supramolecular assembly and interface science. researchgate.net Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. nih.govrsc.org The amphiphilic nature of these pyridine derivatives drives their assembly into complex architectures such as micelles, vesicles, and liquid crystals in solution, or highly ordered monolayers at interfaces. ontosight.aimdpi.com

Historical Development of Related Pyridine Architectures

The synthesis of pyridine derivatives has a long history, with early methods dating back to the 19th century. numberanalytics.com Initial syntheses often involved condensation reactions of carbonyl compounds with ammonia. researchgate.netnumberanalytics.com Over the decades, a multitude of synthetic strategies have been developed to create functionalized pyridines. Notable classical methods include the Hantzsch and Bohlmann-Rahtz pyridine syntheses. researchgate.netbeilstein-journals.org

The development of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, has significantly expanded the ability to create complex pyridine derivatives with high precision and efficiency. beilstein-journals.orgmdpi.com These modern methods allow for the direct functionalization of the pyridine ring, enabling the attachment of various substituents, including long alkyl chains. beilstein-journals.org The synthesis of this compound itself can be conceptualized from the reaction of 2-picoline (2-methylpyridine). chemicalbook.comgoogle.com 2-picoline can be oxidized to 2-pyridinemethanol (B130429), which can then be etherified with an octadecyl halide to yield the final product. google.com This multi-step synthesis highlights the evolution of synthetic methodologies that now allow for the creation of precisely designed molecular architectures.

Rationale for Focused Research on this compound

The focused research on this compound stems from its potential as a versatile building block in materials science and nanotechnology. ontosight.ai Its well-defined amphiphilic structure, combining a polar, functional headgroup with a long, nonpolar tail, makes it an ideal candidate for studying and controlling self-assembly processes. ontosight.airesearchgate.net

Interactive Data Table: Properties of Pyridine and Related Compounds

| Compound Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Feature |

| Pyridine | C₅H₅N | 79.10 | 115.2 | Parent heterocyclic compound wikipedia.org |

| 2-Picoline | C₆H₇N | 93.13 | 129 | Methyl-substituted pyridine chemicalbook.comchempanda.com |

| 2-Pyridinemethanol | C₆H₇NO | 109.13 | 220 | Hydroxymethyl-substituted pyridine google.com |

| This compound | C₂₄H₄₃NO | 377.61 | Not available | Long alkyl chain derivative evitachem.com |

Structure

2D Structure

Properties

IUPAC Name |

2-(octadecoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25-24/h17-18,20-21H,2-16,19,22-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMKFNVBRHPSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720094 | |

| Record name | 2-[(Octadecyloxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-56-6 | |

| Record name | 2-[(Octadecyloxy)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Octadecyloxy Methyl Pyridine

Retrosynthetic Analysis of the Pyridine (B92270) Ether Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.comarxiv.org For 2-((octadecyloxy)methyl)pyridine, the most logical disconnection is at the ether linkage (C-O bond), suggesting two primary precursor fragments: a pyridine-containing alcohol or halide and an octadecyl alcohol or halide. This leads to two main forward synthetic strategies: alkylation of a pyridine methanol (B129727) derivative or reaction of a halomethylpyridine with an octadecyloxide.

A plausible retrosynthetic pathway for this compound is illustrated below:

Scheme 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound] --> B{Ether Linkage Disconnection};

B --> C[2-(Hydroxymethyl)pyridine

+

Octadecyl halide];

B --> D[2-(Halomethyl)pyridine

+

Octadecanol];

This diagram illustrates the two primary retrosynthetic disconnections for the target molecule, breaking it down into more readily available starting materials.

Another potential, though less direct, approach involves the construction of the pyridine ring itself with the ether side chain already appended to a precursor fragment. nih.gov However, functionalization of a pre-formed pyridine ring is generally more common.

Alkylation Strategies for Ether Linkage Formation

The formation of the ether bond is a critical step in the synthesis of this compound. Several classical and modern etherification methods can be considered.

Williamson Ether Synthesis Variants

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. francis-press.commasterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this can be applied in two ways:

Route A: Alkylation of 2-pyridinemethanol (B130429). In this variant, 2-pyridinemethanol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophile then reacts with an octadecyl halide (e.g., octadecyl bromide or iodide) to form the desired ether. The reaction is typically carried out in an aprotic polar solvent like DMF or DMSO to facilitate the SN2 reaction. francis-press.com

Route B: Reaction of 2-(halomethyl)pyridine with sodium octadecyloxide. Alternatively, octadecanol can be converted to its alkoxide, which then serves as the nucleophile to displace a halide from a 2-(halomethyl)pyridine derivative. google.comgoogle.com The 2-(halomethyl)pyridine can be prepared from 2-pyridinemethanol using standard halogenating agents like thionyl chloride. google.comgoogle.com

The choice between these two variants often depends on the availability and reactivity of the starting materials. Since primary alkyl halides are excellent substrates for SN2 reactions, both routes are viable. masterorganicchemistry.com

A study on the alkylation of hydroxypyridines and 2-pyridinemethanol with various epoxides in the presence of Lewis acids provides insights into the reactivity of the hydroxyl group on the pyridine ring. tandfonline.comtandfonline.comselcuk.edu.tr While not a direct Williamson synthesis with an alkyl halide, it demonstrates the feasibility of O-alkylation at the 2-position. tandfonline.comtandfonline.comselcuk.edu.tr

Palladium-Catalyzed C-O Coupling Approaches (General, not specific to this compound)

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-O bonds, offering milder conditions and broader substrate scope compared to traditional methods. organic-chemistry.orgmit.edunih.govmit.edu These methods typically involve the coupling of an aryl or heteroaryl halide with an alcohol in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orgnih.gov

While specific examples for the synthesis of this compound using this method are not readily found in the literature, the general principles can be applied. For instance, a 2-(halomethyl)pyridine could potentially be coupled with octadecanol. However, the more common application of this methodology is for the formation of aryl ethers, where the oxygen atom is directly attached to the aromatic ring. organic-chemistry.orgnih.gov The development of specialized ligands, such as bulky biaryl phosphines, has been crucial in improving the efficiency and generality of these reactions, even for challenging substrates like unactivated aryl chlorides and primary alcohols. nih.gov

| Catalyst System | Substrates | Key Features |

| Pd(OAc)₂ / Bulky bipyrazolylphosphine ligand | (Hetero)aryl halides and primary aliphatic alcohols | High yields, good functional group tolerance, selective for primary alcohols. organic-chemistry.org |

| tBuBrettPhos Pd G3 / Cs₂CO₃ | (Hetero)aryl bromides and fluorinated alcohols | Short reaction times, excellent functional group tolerance. acs.org |

| Pd-based catalyst / L8 (hybrid biaryl phosphine (B1218219) ligand) | Unactivated (hetero)aryl halides and primary alcohols | Effective for challenging C-O bond formations. nih.gov |

| This table summarizes various palladium catalyst systems used for C-O coupling reactions, which could be adapted for the synthesis of pyridine ethers. |

Green Chemistry Approaches to Etherification (General, not specific to this compound)

The principles of green chemistry encourage the development of more environmentally benign synthetic methods. In the context of etherification, this includes the use of safer solvents, renewable starting materials, and catalytic systems that minimize waste. rsc.orgnih.govresearchoutreach.org

One approach involves the use of solid acid catalysts for the direct etherification of alcohols. researchgate.net For example, iron(III) chloride in propylene (B89431) carbonate has been reported as an eco-friendly system for the etherification of benzyl (B1604629) alcohols. acs.org Another green method utilizes a dried cation-exchange resin (Dowex H+) with sodium iodide to catalyze esterification and, in some cases, etherification reactions under mild conditions. nih.govresearchoutreach.org These methods often offer advantages such as easier product isolation and catalyst recycling. nih.govacs.org

Functionalization of the Pyridine Ring System

Strategies for 2-Substitution

The 2-position of the pyridine ring is susceptible to nucleophilic attack, especially when the pyridine nitrogen is activated, for example, by forming the N-oxide. nii.ac.jp This activation facilitates the introduction of various functional groups at the C2 position.

One common strategy involves the conversion of pyridine N-oxide to a 2-halopyridine, which can then undergo nucleophilic substitution. acs.org For instance, treatment of pyridine N-oxide with phosphoryl chloride (POCl₃) can yield 2-chloropyridine. acs.org

Alternatively, direct C-H functionalization methods are gaining prominence. nih.govbenthamdirect.com While often challenging due to the inherent inertness of C-H bonds, these methods offer a more atom-economical approach. For pyridines, functionalization at the 2-position is often favored due to the electronic influence of the nitrogen atom. nih.gov For example, the Chichibabin reaction allows for the direct amination of pyridines at the 2-position. google.com While not directly applicable to the synthesis of the target ether, it illustrates the inherent reactivity of the 2-position.

The synthesis of 2-methylpyridines can be achieved through various methods, including the α-methylation of substituted pyridines using a continuous flow setup with a Raney® nickel catalyst. researchgate.net This 2-methylpyridine (B31789) can then be halogenated at the methyl group to provide a 2-(halomethyl)pyridine, a key intermediate for the Williamson ether synthesis. researchgate.netasianpubs.org

The table below summarizes some methods for the functionalization of the pyridine ring at the 2-position.

| Method | Reagents | Product |

| Reissert-Henze Reaction | Pyridine N-oxide, Benzoyl chloride, Silver acetylide | 2-Ethynylpyridine nii.ac.jp |

| Nucleophilic Aromatic Substitution | 2-Fluoropyridine, Nucleophile | 2-Substituted pyridine acs.org |

| Alkylation | 2-Pyridinemethanol, Alkylating agent, Base | 2-(Alkoxymethyl)pyridine nih.gov |

| Halogenation of Methyl Group | 2-Methylpyridine, Halogenating agent | 2-(Halomethyl)pyridine researchgate.netasianpubs.org |

| This table presents various strategies for introducing functional groups at the 2-position of the pyridine ring, a crucial step in synthesizing the target molecule. |

Directed Ortho Metalation (DoM) in Pyridine Synthesis

Directed Ortho Metalation (DoM) stands as a powerful and regioselective method for the functionalization of aromatic and heteroaromatic rings, including pyridine. This strategy involves the deprotonation of a site ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. The resulting ortho-lithiated species is then quenched with an electrophile to introduce a wide variety of substituents.

For pyridines, common directing groups include halogens, amides, and alkoxy groups. The nitrogen atom in the pyridine ring itself can act as a directing group, but its efficacy is often enhanced by the presence of another DMG. The general mechanism proceeds as follows:

Coordination : The organolithium base coordinates to the directing group.

Deprotonation : The base removes a proton from the sterically accessible ortho position.

Electrophilic Quench : The resulting aryllithium intermediate reacts with an electrophile, leading to the substituted pyridine.

This methodology allows for the precise installation of functional groups that might be difficult to introduce via classical electrophilic aromatic substitution, given the electron-deficient nature of the pyridine ring.

Purification and Isolation Techniques for Long-Chain Pyridine Ethers

The purification and isolation of long-chain pyridine ethers like this compound present unique challenges due to their amphiphilic nature, possessing both a polar pyridine head and a long nonpolar alkyl tail.

Column chromatography is a fundamental technique for the purification of this compound. The choice of stationary and mobile phases is critical for achieving effective separation from starting materials and byproducts.

Stationary Phase : Silica (B1680970) gel is the most commonly employed stationary phase. Its polar nature allows for differential adsorption of compounds based on their polarity.

Mobile Phase (Eluent) : A solvent system of hexane (B92381) and ethyl acetate (B1210297) is frequently used. The separation process typically begins with a low-polarity eluent (high hexane content) to wash out nonpolar impurities. The polarity is then gradually increased by raising the proportion of ethyl acetate to elute the desired product. The more polar impurities remain on the column.

The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure compound.

Crystallization is a powerful method for obtaining highly pure this compound, provided a suitable solvent system is identified. The process relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered, leading to the formation of a crystalline solid.

For long-chain ethers, a common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble, followed by slow cooling to induce crystallization. Alternatively, a solvent-antisolvent system can be used. The compound is dissolved in a good solvent, and then a poor solvent (antisolvent) is gradually added until the solution becomes turbid, indicating the onset of precipitation. Allowing the solution to stand, often at reduced temperatures, can promote the growth of well-defined crystals.

Comparative Analysis of Synthetic Efficiencies and Yields

The efficiency of synthesizing this compound largely depends on the chosen synthetic route. The Williamson ether synthesis and the Mitsunobu reaction are two primary methods for its preparation, each with distinct advantages and disadvantages regarding yield, reaction conditions, and reagent toxicity.

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound synthesis, this would typically involve the deprotonation of 2-(hydroxymethyl)pyridine with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, followed by reaction with an octadecyl halide (e.g., 1-bromooctadecane).

The Mitsunobu reaction , on the other hand, allows for the formation of the ether under milder, neutral conditions. This reaction typically involves reacting 2-(hydroxymethyl)pyridine and octadecanol with a combination of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Below is a comparative table summarizing the typical yields and conditions for these methods.

| Synthetic Method | Reactants | Reagents | Typical Yield | Reaction Conditions |

| Williamson Ether Synthesis | 2-(hydroxymethyl)pyridine, 1-Bromooctadecane | Sodium Hydride (NaH) | 60-80% | Anhydrous solvent (e.g., THF, DMF), often requires heating |

| Mitsunobu Reaction | 2-(hydroxymethyl)pyridine, Octadecanol | PPh3, DEAD/DIAD | 70-90% | Anhydrous solvent (e.g., THF), typically at 0 °C to room temperature |

Table 1. Comparative Analysis of Synthetic Routes to this compound.

While the Mitsunobu reaction often provides higher yields and proceeds under milder conditions, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine (B178648) byproduct, which can complicate purification. The Williamson ether synthesis is atom-economical but requires the use of a strong, moisture-sensitive base and may necessitate higher reaction temperatures. The choice of method is often dictated by the desired scale, available reagents, and purification capabilities.

Reaction Mechanisms and Pathways Involving the Pyridine Core and Alkyl Chain

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the sp²-hybridized nitrogen atom makes the pyridine ring a Lewis base and a nucleophile. This reactivity is central to its coordination chemistry and susceptibility to alkylation.

The 2-((Octadecyloxy)methyl)pyridine molecule can function as a bidentate ligand, coordinating to metal ions through both the pyridine nitrogen and the ether oxygen atom. This chelation forms a stable five-membered ring, a common structural motif in coordination chemistry. osti.govsacredheart.edu The presence of both a nitrogen and an oxygen donor allows for versatile binding modes. sacredheart.edu The pyridine nitrogen typically acts as a standard L-type ligand, donating its electron pair, while the ether oxygen can also participate, influencing the electronic and steric properties of the resulting metal complex. sacredheart.edunih.gov

The coordination process can be described by ligand displacement or substitution reactions at the metal center. dalalinstitute.com In a typical mechanism, the pyridine-based ligand displaces a more weakly bound ligand from the metal's coordination sphere. This can occur through dissociative (S_N1-like), associative (S_N2-like), or interchange mechanisms, depending on the metal ion, its existing ligands, and reaction conditions. dalalinstitute.com

Dissociative (D) Mechanism: A ligand first dissociates from the metal complex, creating a lower-coordination intermediate, which is then rapidly attacked by the incoming pyridine ligand. dalalinstitute.com

Associative (A) Mechanism: The pyridine ligand first attacks the metal center, forming a higher-coordination intermediate, from which a different ligand then dissociates. dalalinstitute.com

The ether linkage in picolyl ether ligands like this compound can render them "hemilabile." osti.gov This means the ether oxygen can reversibly bind and dissociate from the metal center, opening up a coordination site to facilitate other reaction steps, such as catalysis, without the complete dissociation of the ligand. osti.gov The incorporation of a pyridine unit into a macrocyclic ligand structure has been shown to increase the thermodynamic and kinetic stability of its metal complexes. nih.gov

The coordination properties can be tuned by substituents on the pyridine ring. nih.gov Electron-donating groups enhance the basicity of the nitrogen, strengthening the coordinate bond, while electron-withdrawing groups have the opposite effect. nih.govrsc.org The coordination of a metal ion to the pyridine nitrogen withdraws electron density from the ring, which can, in turn, activate other positions on the ring or adjacent groups toward further reactions. rsc.org

Table 1: Coordination Behavior of Pyridine-Ether Type Ligands with Metal Ions This table is a generalized representation based on the behavior of similar pyridine and picolyl ether ligands.

| Metal Ion | Typical Coordination Geometry | Binding Mode | Mechanistic Notes |

|---|---|---|---|

| Cu(II) | Octahedral / Square Planar | Bidentate (N, O) | Forms stable ML₂ type complexes; the ether oxygen participates in coordination. rsc.org |

| Pd(II) / Pt(II) | Square Planar | Monodentate (N) or Bidentate (N, O) | Can form trans-complexes where the ether oxygen may or may not be coordinated, depending on other ligands. nih.govrsc.org |

| Fe(II) / Fe(III) | Octahedral | Bidentate (N, O) | The bidentate picolyl-NHC ligand coordinates strongly, and reactivity depends on the other ligands present. rsc.org |

| Co(II) / Ni(II) | Octahedral / Tetrahedral | Bidentate (N, O) | Forms stable bis and tris complexes with bidentate picolyl ether type ligands. rsc.orgwikipedia.org |

| Mn(II) | Octahedral / Heptacoordinate | Bidentate (N, O) | The rigid pyridine backbone can lead to higher coordination numbers and increased complex stability. nih.gov |

The nitrogen atom of the pyridine ring can act as a nucleophile and react with alkylating agents, such as alkyl halides, in a process known as quaternization. This is a type of nucleophilic aliphatic substitution (S_N2) reaction. researchgate.netrsc.org

The general mechanism involves the attack of the nitrogen's lone pair on the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., a halide ion). This forms a positively charged pyridinium (B92312) salt.

Mechanism: Py-CH₂-O-R + R'-X → [Py⁺-CH₂-O-R]R' + X⁻

Nature of the Alkylating Agent (R'-X): The rate increases with a better leaving group (I > Br > Cl) and less sterically hindered electrophilic carbon.

Solvent: Polar aprotic solvents like sulfolane (B150427) or acetonitrile (B52724) are often used and can influence the rate by stabilizing the transition state. researchgate.netrsc.org

Substituents on the Pyridine Ring: Electron-donating groups on the pyridine ring increase the nucleophilicity of the nitrogen atom and accelerate the reaction, while electron-withdrawing groups decrease the rate. researchgate.net

For polymeric systems like poly(4-vinyl pyridine), the quaternization of one pyridine unit can sterically and electronically hinder the reaction of its neighbors, leading to a decrease in the reaction rate as the reaction progresses. rsc.org While electrostatic repulsion from the newly formed positive charges might be expected to slow the reaction, studies suggest that steric hindrance from the bulky substituent on a newly quaternized neighboring group is the dominant retarding effect. rsc.org Quaternization significantly enhances the reactivity of vinyl and alkynyl pyridines toward nucleophiles like cysteine. nih.gov

Reactions at the Methylene (B1212753) Bridge

The methylene (-CH₂-) group is situated at a benzylic-like position, being adjacent to the pyridine aromatic ring. This position is activated towards certain transformations because intermediates (radicals, cations, or anions) can be stabilized by resonance with the π-system of the pyridine ring. libretexts.orgorgchemboulder.com

The benzylic-like methylene bridge is susceptible to oxidation by strong oxidizing agents. libretexts.org Analogous to the oxidation of alkyl side chains on benzene (B151609) rings, treatment with reagents like potassium permanganate (B83412) (KMnO₄) can oxidize the methylene group. libretexts.orglibretexts.org In the case of this compound, such a reaction would likely lead to the formation of the corresponding ketone, 2-picolyl octadecyl ketone, or further to the carboxylic acid, picolinic acid, with cleavage of the rest of the chain.

Copper- and manganese-based systems in the presence of molecular oxygen (O₂) have also been shown to promote the oxidation of a methylene group situated between two pyridine rings, converting it into a ketone. rsc.org This suggests that under specific catalytic conditions, the methylene bridge in this compound could be selectively oxidized.

The activated nature of the benzylic-like C-H bonds on the methylene bridge allows for substitution reactions. orgchemboulder.com These can proceed through different mechanisms:

Anionic Pathway: In the presence of a strong base, such as an organolithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), the methylene bridge can be deprotonated to form a carbanion. nih.govacs.org This anion is stabilized by resonance with the adjacent pyridine ring. The resulting nucleophilic species can then react with various electrophiles (e.g., alkyl halides, epoxides) to form a new carbon-carbon bond at the bridge position. nih.gov The efficiency of this reaction depends on the strength of the base and the reactivity of the electrophile. nih.gov

Radical Pathway: Similar to benzylic halogenation, reagents like N-Bromosuccinimide (NBS) in the presence of light or a radical initiator can be used to selectively introduce a bromine atom at the benzylic position. libretexts.org The reaction proceeds via a resonance-stabilized benzylic radical intermediate, which is more stable than other possible alkyl radicals, directing the substitution to this specific site. libretexts.org

Transformations Involving the Octadecyl Chain

The octadecyl chain is a long, saturated, and relatively non-polar alkyl group. Its reactivity is generally low, characteristic of alkanes. Most transformations would require harsh conditions that might also affect the more reactive pyridine head of the molecule. However, some general reactions applicable to long alkyl chains could potentially be employed.

Free-Radical Halogenation: Under UV light or at high temperatures, halogens (like Cl₂ or Br₂) can react with the alkyl chain via a free-radical chain mechanism. rsc.org This reaction is typically non-selective and would lead to a mixture of halogenated products at various positions along the C₁₈ chain.

Terminal Functionalization: While difficult, selective functionalization at the terminal methyl group or the ω-1 methylene group is a subject of ongoing research in alkane chemistry, often involving specialized catalytic systems.

Influence on Self-Assembly: The primary role of the long alkyl chain is to impart amphiphilic character to the molecule, driving its self-assembly in solution and its interaction with surfaces and interfaces. mdpi.comresearchgate.net The length and nature of the alkyl chain are critical in determining the structure of aggregates like micelles or bilayers. mdpi.comresearchgate.net Transformations are less about chemical conversion and more about influencing physical properties like solubility and aggregation behavior. For instance, the interaction between dyes and surfactants is stronger with longer alkyl chains. mdpi.com

Photoreactivity and Photophysical Processes

Upon absorption of light, the pyridine moiety is promoted to an electronically excited state. Pyridine and its derivatives possess two low-lying excited states: an n→π* state and a π→π* state. arkat-usa.org The specific nature of the excited state involved in a photochemical reaction can depend on factors such as the solvent and the energy of the incident light. arkat-usa.org

The excited state dynamics of pyridine derivatives can be complex and involve several competing deactivation pathways, including fluorescence, phosphorescence, intersystem crossing to a triplet state, and non-radiative decay. The presence of an alkyl substituent can influence these dynamics. For instance, the length of an alkyl chain has been shown to have little influence on the fundamental photophysical properties of some N-alkyl pyridinium dyes. nih.gov However, in other systems, both the alkyl chain length and counter anions can affect the vapochromic response and aggregation behavior, which in turn influences the excited state properties. rsc.org

For pyridine itself, irradiation can lead to the formation of transient "Dewar" pyridine structures. preprints.org The excited state dynamics of more complex systems, such as anthracene-phenol-pyridine triads, have been studied to understand photoinduced proton-coupled electron transfer, revealing different relaxation pathways from the locally excited state. nih.gov In general, the excited state of a pyridine derivative can be quenched through various mechanisms, including electron transfer with a suitable donor or acceptor.

Pyridine and its derivatives can undergo a variety of photochemical rearrangements. researchgate.net One of the most well-known is the phototransposition, where irradiation leads to the scrambling of the ring atoms. arkat-usa.org This process is thought to proceed through the formation of Dewar-like intermediates and azaprismanes. psu.edu

Another common photochemical reaction for aromatic ethers is the photo-Claisen rearrangement. researchgate.net This reaction involves the homolytic cleavage of the ether bond from the excited singlet state, forming a radical pair within a solvent cage. uzh.ch These radicals can then recombine at different positions on the aromatic ring, typically at the ortho and para positions, to yield substituted phenols. acs.org While this is a general reaction for aryl alkyl ethers, the specific ether linkage in this compound is to a methyl group attached to the pyridine ring, not directly to the ring itself, which might alter its propensity for this type of rearrangement.

Computational and Theoretical Investigations of 2 Octadecyloxy Methyl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. scispace.comnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for relatively large molecules like 2-((Octadecyloxy)methyl)pyridine. nih.gov DFT calculations can elucidate the distribution of electron density, which is crucial for understanding the molecule's reactivity. scispace.commdpi.com

Key insights that can be gained from DFT studies include the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. derpharmachemica.com A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate various molecular properties that help in predicting reactivity, such as electronegativity, chemical hardness, and the electrophilicity index. mdpi.comresearchgate.net

Table 1: Representative DFT-Calculated Electronic Properties

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. derpharmachemica.com |

| Dipole Moment | 2.5 D | Quantifies the polarity of the molecule. derpharmachemica.com |

| Mulliken Atomic Charges | N: -0.4, C(alpha): +0.2 | Indicates the partial charge distribution on atoms. nrel.gov |

Note: The values in this table are illustrative and represent typical ranges for similar pyridine (B92270) derivatives. Specific values for this compound would require dedicated calculations.

DFT can also be employed to study the interaction of this compound with other molecules or surfaces. For instance, understanding its interaction with metal surfaces is relevant for applications in corrosion inhibition, where pyridine derivatives have shown promise. mdpi.comacs.org

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, they can provide highly accurate predictions of various properties, including spectroscopic data. nih.govnih.gov

For this compound, ab initio calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular vibrations. nih.gov For instance, the characteristic C-H stretching vibrations of the alkyl chain and the ring stretching modes of the pyridine core can be identified. jocpr.com

Similarly, ab initio methods can predict the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net This can help in understanding the electronic transitions occurring within the molecule, which are typically localized on the pyridine chromophore.

Table 2: Representative Ab Initio Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |

| C-H stretch (alkyl) | 2950 - 3000 | Symmetric and asymmetric stretching of CH2 and CH3 groups. |

| C=N stretch (pyridine) | 1580 - 1620 | Stretching of the carbon-nitrogen bond in the pyridine ring. |

| C-O-C stretch | 1050 - 1150 | Ether linkage stretching. |

| Pyridine ring breathing | 990 - 1030 | In-plane ring deformation. |

Note: These are representative values. The exact wavenumbers would depend on the specific ab initio method and basis set used in the calculation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time evolution of a system of atoms and molecules. diva-portal.org By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior and conformational flexibility of molecules like this compound. chemrevlett.com

Conformational Space Exploration and Dynamics (General, not specific to this compound)

The long and flexible octadecyl chain of this compound allows it to adopt a vast number of conformations. Exploring this conformational space is crucial for understanding its physical properties and how it interacts with its environment. core.ac.uk MD simulations are an ideal tool for this purpose. By simulating the molecule over a period of time, the various accessible conformations and the transitions between them can be observed. jst.go.jp

Interactions in Solution and at Interfaces (General, not specific to this compound)

MD simulations can be used to study the behavior of this compound in different environments, such as in a solvent or at an interface between two immiscible liquids (e.g., oil and water). diva-portal.orgresearchgate.net By explicitly including solvent molecules in the simulation box, one can study solvation effects and how the molecule orients itself with respect to the solvent. nih.gov

Given its amphiphilic nature, this compound is expected to exhibit interesting behavior at interfaces. MD simulations can be used to model its adsorption and orientation at, for example, an air-water or an oil-water interface. Such simulations can reveal how the hydrophilic pyridine head group interacts with the polar phase while the hydrophobic tail extends into the nonpolar phase. This information is valuable for applications where this molecule might act as a surfactant or a surface modifier.

Force Field Development and Parameterization for Long-Chain Pyridine Derivatives (General, not specific to this compound)

A critical component of classical MD simulations is the force field, which is a set of potential energy functions and associated parameters that describe the interactions between atoms. nih.gov For accurate simulations of novel molecules like this compound, a well-parameterized force field is essential. acs.orgacs.org

Standard force fields may not have accurate parameters for the specific combination of a pyridine ring linked to a long ether chain. Therefore, it is often necessary to develop and parameterize a force field specifically for this class of molecules. researchgate.net This process typically involves using quantum chemical calculations (DFT or ab initio) to derive key parameters, such as partial atomic charges, bond stretching and angle bending force constants, and torsional dihedral parameters that govern the conformational preferences of the molecule. acs.orguq.edu.au

The development of a robust force field for long-chain pyridine derivatives would enable more accurate and predictive MD simulations, not only for this compound but also for a range of structurally related compounds.

Prediction of Supramolecular Assembly Tendencies

Computational modeling provides significant insights into the non-covalent interactions that govern the self-assembly of amphiphilic molecules like this compound. The architecture of this molecule, featuring a polar pyridine head group and a long, nonpolar octadecyl tail, suggests a strong propensity for forming organized supramolecular structures. Theoretical investigations predict that the assembly process is primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, enabling interactions with proton-donating molecules or moieties. preprints.org This capacity for hydrogen bonding is a crucial factor in the formation of ordered, chain-like assemblies. rsc.org Computational studies on similar long-chain pyridine derivatives show that these hydrogen-bonded networks can be highly robust and are a prevalent motif in the solid state. rsc.org

The long C18 alkyl chain introduces strong hydrophobic effects, which are a dominant force in aqueous environments, leading to the sequestration of the nonpolar tails away from water. In concert with the hydrophilic nature of the pyridine head, this amphiphilicity is predicted to drive the formation of micelles or vesicles in solution. Furthermore, in the solid state or in nonpolar solvents, van der Waals forces between the long alkyl chains can lead to their crystallization or alignment, resulting in lamellar or cylindrical structures. acs.org Studies on polymers with long alkyl side chains have demonstrated their ability to self-assemble into hexagonal arrays of cylinders and exhibit liquid crystalline behavior. acs.org

The table below summarizes the key intermolecular forces and their predicted influence on the supramolecular assembly of this compound.

| Intermolecular Force | Interacting Moiety | Predicted Supramolecular Outcome |

| Hydrogen Bonding | Pyridine Nitrogen | Formation of ordered, directional chains and networks. preprints.orgrsc.org |

| Hydrophobic Interactions | Octadecyl Tail | Micelle/vesicle formation in polar solvents; phase separation. |

| Van der Waals Forces | Octadecyl Tail | Interdigitation and crystallization of alkyl chains, leading to lamellar or columnar structures. acs.org |

| π-π Stacking | Pyridine Ring | Stabilization of parallel or offset arrangements of the aromatic heads, contributing to ordered packing. |

In Silico Catalytic Activity Prediction

In silico methods, particularly those employing machine learning (ML), offer a powerful approach for predicting the potential catalytic activity of coordination complexes involving ligands like this compound. While this specific molecule is not a catalyst itself, it can act as a ligand, binding to a metal center to form a complex that may exhibit catalytic properties, for example, in polymerization reactions. nih.gov

The prediction process typically involves the development of a quantitative structure-activity relationship (QSAR) model, often built using an artificial neural network (ANN). nih.gov This computational model is trained on a dataset of existing catalyst complexes for which the catalytic activity has been experimentally determined. For each complex in the training set, a series of molecular descriptors is calculated. These descriptors are numerical representations of the molecule's structural, electronic, and steric properties. nih.gov

For a potential catalyst formed from this compound and a transition metal, key molecular descriptors would be calculated. The long octadecyloxy chain would significantly influence descriptors related to molecular size and steric hindrance. The electronic properties of the pyridine ring would also be critical. The trained ML model, such as an ANN, can then take these descriptors as input and predict the catalytic activity of the new, untested complex. nih.gov

Research on predicting the catalytic activity of bis(imino)pyridine metal complexes in ethylene (B1197577) polymerization has demonstrated the viability of this approach. nih.gov A Boruta algorithm was used to identify the most influential molecular descriptors, revealing that factors related to the conjugated bond structure and the presence of bulky substituents are highly favorable for catalytic activity. nih.gov The bulky octadecyloxy group in this compound would therefore be an important feature in such a predictive model. This indicates that ML-guided approaches could provide valuable guidance for the rational design of new homogeneous catalysts based on this ligand. nih.gov

The table below lists some of the key molecular descriptors that would be relevant for the in silico prediction of the catalytic activity of a metal complex of this compound, based on established methodologies. nih.gov

| Descriptor Category | Specific Descriptor Example | Relevance to Catalytic Activity Prediction |

| Steric/Topological | Molecular Volume | Represents the bulk and spatial footprint of the ligand, influencing substrate access to the catalytic center. nih.gov |

| Surface Area | Describes the accessible area for interaction with reactants. | |

| Electronic | HOMO/LUMO Energies | Relate to the electron-donating or -accepting ability of the ligand, affecting the reactivity of the metal center. nih.gov |

| Dipole Moment | Indicates the overall polarity of the ligand, which can influence interactions in the catalytic cycle. | |

| Structural | Bond Lengths/Angles | Defines the geometry of the coordination sphere around the metal center. |

| Conjugated Bond Count | Important for the electronic structure and stability of the catalyst. nih.gov |

Applications of 2 Octadecyloxy Methyl Pyridine in Non Biological Systems

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry explores the realm of chemical systems composed of a discrete number of molecules. rug.nl The spontaneous organization of these molecules into ordered structures, known as self-assembly, is a cornerstone of this field. mdpi.com The amphiphilic nature of 2-((octadecyloxy)methyl)pyridine drives its participation in such self-assembly processes, leading to the formation of complex and functional supramolecular architectures. rug.nlresearchgate.net

Formation of Micelles and Vesicles

In aqueous solutions, amphiphilic molecules like this compound can spontaneously form organized structures such as micelles and vesicles. wikipedia.orgrug.nl At concentrations above the critical micelle concentration (CMC), these molecules aggregate to minimize the unfavorable interactions between their hydrophobic tails and water.

Micelles: These are typically spherical structures where the hydrophobic tails are sequestered in the core, and the hydrophilic pyridine (B92270) heads form a shell that interacts with the surrounding water. The formation of micelles is a common phenomenon for single-tailed amphiphiles.

Vesicles: These are bilayer structures that enclose an aqueous core. rug.nl The formation of vesicles versus micelles is often influenced by the geometry of the amphiphilic molecule, which can be predicted using the critical packing parameter. While single-chain amphiphiles often form micelles, the presence of certain conditions or co-surfactants can promote vesicle formation. For instance, the transition from micelles to vesicles can be induced by the addition of certain organic additives. pku.edu.cn

The specific behavior of this compound in forming these aggregates would depend on factors like concentration, temperature, and the presence of other solutes in the solution.

Self-Assembled Monolayers (SAMs) on Solid Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid substrate. utexas.edugelest.com The formation of SAMs is driven by the specific interaction between the head group of the amphiphile and the surface. utexas.edu For this compound, the pyridine head group can potentially interact with various surfaces through mechanisms like chemisorption or physisorption, leading to the formation of a densely packed monolayer.

The hydrophobic octadecyl chains would then orient themselves away from the surface, creating a new interface with tailored properties. The characteristics of this new surface, such as its wettability and frictional properties, would be determined by the terminal groups of the assembled molecules. nih.gov The ability to precisely control the surface composition by forming SAMs makes them invaluable for a wide range of applications, from electronics to biomaterials. utexas.edursc.org The stability of these monolayers can be further enhanced through intermolecular crosslinking. researchgate.net

Liquid Crystal Properties and Phase Transitions (General, not specific to this compound)

Amphiphilic molecules can exhibit liquid crystalline phases, which are states of matter that have properties between those of a conventional liquid and a solid crystal. wikipedia.org These phases, known as lyotropic liquid crystals, are formed when the amphiphile is mixed with a solvent, typically water. wikipedia.orgresearchgate.net The type of liquid crystal phase that forms depends on the concentration of the amphiphile and the temperature. wikipedia.orgresearchgate.net

Common lyotropic liquid crystal phases include:

Lamellar phases: Composed of bilayers of amphiphilic molecules separated by layers of solvent. researchgate.net

Hexagonal phases: Consisting of cylindrical micelles arranged in a hexagonal lattice. researchgate.net

Cubic phases: More complex structures where micelles are arranged in a cubic lattice. wikipedia.org

The transition between these different phases can be induced by changes in concentration or temperature, leading to a rich variety of phase behaviors. researchgate.netaip.org These phase transitions are a result of the delicate balance between enthalpic and entropic forces within the system. aip.org The study of these phases is crucial for understanding the behavior of many biological and industrial systems.

Materials Science and Engineering

The self-assembly properties of this compound also lend themselves to applications in materials science and engineering, where the goal is to design and create new materials with specific functions.

Incorporation into Polymeric Matrices

Incorporating amphiphilic molecules like this compound into polymeric matrices can significantly modify the properties of the resulting composite material. The amphiphile can act as a surfactant or a compatibilizer, improving the dispersion of different components within the polymer.

For instance, in the synthesis of polyacrylates for coatings, functional monomers with both hydrophilic and hydrophobic characteristics are used to enhance the properties of the final product. mdpi.com The hydrophobic tail of this compound could enhance the lipophilicity of a polymer, while the pyridine head could provide sites for specific interactions or further chemical modification. This approach has been used to develop materials with improved mechanical properties and controlled surface characteristics. For example, the creation of interpenetrating polymer networks (IPNs) with both hydrophobic and hydrophilic components can lead to materials with excellent antifouling and mechanical properties. researchgate.net

The table below summarizes some research findings on the incorporation of pyridine-containing units and long alkyl chains into polymeric systems.

| Polymer System | Incorporated Functional Group(s) | Resulting Properties/Applications |

| Poly(4-vinylpyridine) | Pyridine | Heterogeneous catalyst for cyclotrimerization reactions. acs.org |

| Polyacrylates | Lauryl acrylate (B77674) (long alkyl chain), ER-10 (hydrophilic surfactant) | Amphiphilic peelable coatings for optical surface cleaning. mdpi.com |

| Interpenetrating Polymer Network | Silicon-containing epoxy resin (hydrophobic), Hydrophilic polymer with AgNPs | Bio-based amphiphilic hydrogel coating with antifouling and enhanced mechanical properties. researchgate.net |

| Polyethylene glycol monomethyl ether derivative | 2-((3-methyl-4-(2-(2-methoxypolyethoxy)ethylthio)-2-pyridyl)methylthio)-3H-imidazo[4,5-b]pyridine | Pharmaceutical applications. google.com |

Interactive Data Table

Click to view data

| Polymer System | Incorporated Functional Group(s) | Resulting Properties/Applications |

| Poly(4-vinylpyridine) | Pyridine | Heterogeneous catalyst for cyclotrimerization reactions. acs.org |

| Polyacrylates | Lauryl acrylate (long alkyl chain), ER-10 (hydrophilic surfactant) | Amphiphilic peelable coatings for optical surface cleaning. mdpi.com |

| Interpenetrating Polymer Network | Silicon-containing epoxy resin (hydrophobic), Hydrophilic polymer with AgNPs | Bio-based amphiphilic hydrogel coating with antifouling and enhanced mechanical properties. researchgate.net |

| Polyethylene glycol monomethyl ether derivative | 2-((3-methyl-4-(2-(2-methoxypolyethoxy)ethylthio)-2-pyridyl)methylthio)-3H-imidazo[4,5-b]pyridine | Pharmaceutical applications. google.com |

Development of Functional Coatings (General, not specific to this compound)

Functional coatings are thin films applied to surfaces to impart specific properties, such as water repellency, anti-corrosion, or anti-icing capabilities. Amphiphilic molecules are increasingly being used in the development of these coatings due to their ability to self-assemble at interfaces and modify surface properties. acs.orgacs.org

The sol-gel process is one method used to create functional coatings, where colloidal suspensions of nanoparticles are deposited on a substrate. academie-sciences.fr The incorporation of amphiphilic polymers into these formulations can improve the stability of the colloidal suspension and the properties of the final coating. academie-sciences.fr For example, amphiphilic additives in paint formulations can migrate to the surface as the coating cures, creating a surface layer with specific functionalities, such as antimicrobial properties. acs.org The development of peelable coatings for cleaning sensitive surfaces also relies on the amphiphilic nature of the constituent polymers to effectively remove both hydrophilic and lipophilic contaminants. mdpi.com Janus particles, which have two distinct faces with different chemical properties, also show great promise as building blocks for advanced functional coatings. acs.org

Role in Nanomaterials Synthesis (e.g., as capping agents)

In the synthesis of nanoparticles, controlling their size, shape, and stability is crucial for their final properties and applications. This compound can function as a capping agent, a molecule that binds to the surface of a nanoparticle during its formation. researchgate.netscispace.com This binding prevents uncontrolled growth and aggregation of the nanoparticles. researchgate.net

The long octadecyl chain of this compound provides steric hindrance, creating a protective layer around the nanoparticle that repels other particles. researchgate.netbeilstein-journals.org This steric stabilization is a key mechanism for maintaining a stable colloidal dispersion of nanoparticles. researchgate.net The length of the alkyl chain is an important factor, with longer chains generally providing better stability. beilstein-journals.orgnih.gov For instance, studies on other long-chain stabilizers have shown that they can effectively prevent nanoparticle aggregation and lead to smaller, more uniform nanoparticles. nih.govredalyc.org The pyridine group, on the other hand, can coordinate with the metal atoms on the nanoparticle surface, anchoring the molecule to the particle. beilstein-journals.org The combination of a coordinating head group and a long stabilizing tail makes molecules like this compound effective in controlling the synthesis of various metal and metal oxide nanoparticles. scispace.comfrontiersin.org

Catalysis and Ligand Design

The pyridine moiety in this compound allows it to act as a ligand, a molecule that can bind to a central metal atom to form a coordination complex. researchgate.netnih.gov This property is central to its application in catalysis.

Metal Complexation for Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. researchgate.net Pyridine and its derivatives are widely used as ligands in homogeneous catalysis because they can form stable complexes with a variety of transition metals. researchgate.netunimi.itnih.gov These metal complexes can then act as catalysts for a wide range of organic reactions. mdpi.comubc.caarkat-usa.org

The electronic and steric properties of the pyridine ligand can be tuned by adding substituents, which in turn influences the catalytic activity of the metal complex. researchgate.net The long octadecyl chain in this compound can enhance the solubility of the resulting metal complex in nonpolar organic solvents, which is often a requirement for homogeneous catalysis. This structural feature allows for the design of catalysts with specific properties for desired chemical transformations. mdpi.comnih.govacs.org

Heterogeneous Catalysis Support Interactions

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. The support material plays a crucial role in the performance of a heterogeneous catalyst. nih.govnsf.gov The interaction between the metal catalyst and the support can significantly influence the catalyst's activity and selectivity. researchgate.netsciopen.com

While direct studies on this compound for heterogeneous catalysis support are limited, the pyridine functionality can be used to anchor catalytic metal complexes onto solid supports. nih.govmdpi.com For example, pyridine derivatives can be grafted onto materials like silica (B1680970) or polymers. nih.govmdpi.com This immobilization of a homogeneous catalyst onto a solid support creates a heterogeneous catalyst, which combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. The long alkyl chain of this compound could further influence the interaction with the support material and the surrounding reaction medium.

Analytical Chemistry Methodologies

The unique structure of this compound also lends itself to applications in analytical chemistry, particularly in separation science and as a component of spectroscopic probes.

Extracting Agent in Separation Science

Solvent extraction is a widely used technique for separating and purifying chemical compounds. solventextraction.gr.jp The process relies on the differential solubility of a substance in two immiscible liquids. The amphiphilic nature of this compound, with its polar pyridine head and nonpolar hydrocarbon tail, makes it a potential extracting agent. solventextraction.gr.jp

Pyridine derivatives have been investigated for the extraction of metal ions from aqueous solutions. mdpi.commdpi.comnih.govlongdom.org The pyridine nitrogen can coordinate with metal ions, forming a complex that is then soluble in an organic solvent due to the long alkyl chain. This allows for the selective transfer of metal ions from an aqueous phase to an organic phase. The efficiency of the extraction can be influenced by factors such as the pH of the aqueous solution and the nature of the organic solvent. longdom.org

| Application | Compound Type | Metals Studied | Key Findings |

| Solvent Extraction | 2,6-bis(4-methoxybenzoyl)-diaminopyridine | Au(III), Ag(I), Pd(II), Pt(II) | Excellent extractant with over 99% recovery for the studied noble metal ions. mdpi.com |

| Solvent and Membrane Extraction | 2,6-bis((benzoyl-R)amino)pyridine derivatives | Cu(II), Ni(II), Co(II), Zn(II) | Form stable complexes and can be used in both recovery processes; effectiveness depends on the compound structure and metal properties. mdpi.comnih.gov |

| Liquid-Liquid Extraction | Macrocyclic hydrazone Schiff base from pyridine-2,6-dicarbohydrazide | Cu(II), Cr(III) | The amide phenyl and pyridine groups are efficient for extraction; dichloromethane (B109758) was a more effective solvent than chloroform. longdom.org |

Reagents in Spectroscopic Probes

Spectroscopic probes are molecules that exhibit a change in their spectroscopic properties (e.g., color or fluorescence) upon interacting with a specific analyte. researchgate.net Pyridine-based compounds are utilized in the development of such probes. kpi.uaresearchgate.netacs.org The coordination of the pyridine nitrogen to a metal ion can alter the electronic structure of the molecule, leading to a detectable change in its absorption or emission spectrum. researchgate.netkpi.ua

While specific research on this compound as a spectroscopic probe is not extensively documented, its structural motifs are relevant. The pyridine ring can serve as the recognition and signaling unit, while the long alkyl chain could be used to embed the probe in a non-polar environment, such as a cell membrane or a polymeric film, for specific sensing applications.

Sensing

Ion Detection and Recognition

While specific studies focusing exclusively on this compound as an ionophore are not widely present in peer-reviewed literature, its molecular structure provides a strong basis for its potential application in ion detection and recognition. The compound consists of two key functional parts: a pyridine head group and a long, lipophilic octadecyloxy tail. This combination is characteristic of ionophores designed for use in ion-selective electrodes (ISEs).

The pyridine ring, a heterocyclic aromatic compound containing a nitrogen atom, is a well-known coordinating agent for various metal ions. researchgate.netfrontiersin.org The nitrogen atom's lone pair of electrons can form coordinate bonds with cations, making the pyridine moiety an effective recognition element or "receptor" for specific ions. mdpi.com Research has shown that various pyridine derivatives can be used as highly effective chemosensors for detecting different species, including cations. researchgate.net They have been successfully incorporated into sensors for detecting toxic heavy metal ions like Cu²⁺, Pb²⁺, Hg²⁺, and Ni²⁺. frontiersin.orgmdpi.comrsc.org

The second component, the (octadecyloxy)methyl group, provides the necessary lipophilicity. The long 18-carbon chain ensures that the molecule is highly soluble in organic phases, such as the plasticized poly(vinyl chloride) (PVC) membranes used in ISEs. nih.govgoogle.com This high lipophilicity prevents the ionophore from leaching out of the sensor membrane into the aqueous sample solution, thereby ensuring the long-term stability and reliability of the electrode. google.com Several lipophilic diamides containing a pyridine ring have been successfully used as ionophores in the development of strontium-ion-selective electrodes. nih.gov Similarly, other long-chain pyridine derivatives, such as 4-nonadecylpyridine (B1608489) and isonicotinic acid octadecyl ester, have been identified as effective hydrogen ion-selective molecules for pH sensors. google.com

Given these characteristics, this compound is a strong candidate for an ionophore in an ISE. The pyridine group would provide the selective binding site for a target cation, while the octadecyl tail would anchor the molecule within the sensing membrane. The ether linkage between the two parts provides flexibility, which can be crucial for the ionophore to adopt the optimal conformation for chelating the target ion.

Table 1: Potential Role of Structural Moieties in this compound for Ion Sensing

| Structural Component | Function in Ion Sensing | Scientific Basis |

| Pyridine Ring | Ion Recognition and Binding | The nitrogen atom acts as a Lewis base, coordinating with metal cations. This is a common feature in chemosensors for heavy and transition metals. researchgate.netmdpi.com |

| (Octadecyloxy)methyl Group | Lipophilicity and Membrane Anchoring | The long alkyl chain ensures the molecule remains within the non-polar sensor membrane, preventing leaching and enhancing sensor lifetime. nih.govgoogle.com |

| Ether Linkage | Structural Flexibility | Allows the ionophore to conform spatially to the target ion, potentially improving binding affinity and selectivity. |

Chemo- and Biosensor Platforms (General, not specific to this compound)

Chemosensors and biosensors are analytical devices that convert a chemical or biological interaction into a measurable signal. nih.gov Their fundamental principle involves three main stages: recognition, transduction, and signal processing. nih.gov

Recognition : A receptor element selectively interacts with the target analyte. In chemosensors, the receptor is typically a synthetic molecule (like an ionophore), while in biosensors, it is a biological molecule such as an enzyme, antibody, or nucleic acid. nih.govmdpi.com

Transduction : The transducer converts the recognition event into a measurable physical signal. This signal can be optical (a change in color or fluorescence), electrochemical (a change in current or potential), or mass-based, among others. nih.govmdpi.com

Signal Processing : The signal from the transducer is amplified, processed, and displayed in a user-friendly format.

These sensor platforms are highly versatile and can be adapted for numerous applications, from environmental monitoring to medical diagnostics. acs.orgresearchgate.net The choice of platform depends on the specific analyte and the required sensitivity, selectivity, and speed of detection.

Table 2: Core Components of a Sensor Platform

| Component | Description | Examples |

| Analyte | The specific substance to be detected. | Metal ions, pathogens, glucose, toxins. acs.orgresearchgate.net |

| Receptor | The element that selectively binds to the analyte. | Ionophores, enzymes, antibodies, DNA strands. nih.govmdpi.com |

| Transducer | The element that converts the binding event into a signal. | Electrodes, optical fibers, quartz crystals. nih.govmdpi.com |

| Processor | The electronics that process and display the signal. | Digital meter, computer interface. mdpi.com |

There are two predominant types of sensor platforms where a molecule like this compound could be employed: electrochemical and optical sensors.

Electrochemical Sensors : These devices measure changes in electrical properties resulting from the interaction between the analyte and the receptor. researchgate.net Ion-Selective Electrodes (ISEs) are a prime example, where the binding of an ion to an ionophore embedded in a membrane causes a change in the electrical potential across that membrane. researchgate.net This type of sensor is known for its simplicity, low cost, and suitability for portable, on-site measurements. mdpi.com

Optical Sensors : These platforms detect changes in optical properties, such as absorbance, fluorescence, or luminescence, upon analyte binding. nih.gov For instance, a fluorescent chemosensor might "turn on" (enhance fluorescence) or "turn off" (quench fluorescence) when it binds to a target ion. google.com Optical methods are valued for their high sensitivity and ability to provide rapid, non-invasive measurements. nih.gov

Table 3: Comparison of General Sensor Platforms

| Platform Type | Principle of Operation | Advantages | Common Applications |

| Electrochemical | Measures changes in potential, current, or impedance. researchgate.net | Low cost, portability, wide analytical range, minimal sample preparation. mdpi.com | pH measurement, blood glucose monitoring, heavy metal detection in water. researchgate.netresearchgate.net |

| Optical | Measures changes in absorbance, fluorescence, or color. nih.gov | High sensitivity, high selectivity, real-time monitoring, non-invasive. google.com | Environmental pollutant detection, cellular imaging, immunoassays. nih.govrsc.org |

Studies on Derivatives and Analogues of 2 Octadecyloxy Methyl Pyridine

Structural Modifications of the Alkyl Chain Length and Branching

The octadecyl chain is a defining feature of 2-((Octadecyloxy)methyl)pyridine, contributing significantly to its lipophilicity. Modifications to this alkyl chain, in terms of both length and branching, have been a key area of investigation in related ether lipid analogues. nih.gov

Altering Chain Length: The length of the alkyl chain is a critical determinant of how these molecules interact with lipid bilayers and other biological structures. In studies on related amphiphilic compounds, increasing the alkyl chain length generally enhances hydrophobic interactions. researchgate.net For instance, in a series of homologous 1,3,5-triarylpyrazolines with alkyloxy side chains, a slight increase in DNA binding strength was observed with increasing chain length, which was attributed to better conformational arrangements within the DNA minor groove.

Conversely, shortening the alkyl chain can lead to increased water solubility but may diminish activities that rely on membrane insertion or hydrophobic interactions. Research on other ether lipids has shown that potency can decrease as the alkyl group length is reduced from pentyl to propyl.

Introducing Branching and Other Moieties: The introduction of branching or other functional groups, such as a phenyl group, into the alkyl chain can have significant effects. nih.gov Branched alkyl chains can alter the packing of these molecules in lipid assemblies, potentially influencing membrane fluidity. In some ether lipid analogues, branched alkyl groups have been shown to be more potent than their linear counterparts. nih.gov For example, in a series of GPR88 agonists, the position of a methyl branch on a pentyl chain was important for activity, with 2-methylpentyl and cyclobutylmethyl groups providing a good balance of potency and lipophilicity.

The introduction of a carbonyl group at different positions along the C-1 chain has also been explored in alkyl lysophospholipid analogues. Several of these compounds demonstrated cytotoxic potency comparable to the reference compound, edelfosine, but with reduced hemolytic effects. nih.gov This indicates that such modifications can modulate the biological activity profile.

Table 1: Effect of Alkyl Chain Modifications on Properties of Ether Lipid Analogues

| Modification | Observed Effect | Example Compound Class | Reference |

|---|---|---|---|

| Increased Chain Length | Enhanced hydrophobic interactions, potentially stronger binding to lipid structures. | 1,3,5-Triarylpyrazolines | |

| Decreased Chain Length | Increased solubility, potential decrease in membrane-related activity. | Ether lipid analogues | |

| Branching (e.g., methyl group) | Can increase potency compared to linear chains; position of branch is critical. | GPR88 agonists | |

| Carbonyl Group Insertion | Can maintain desired activity while reducing unwanted side effects like hemolysis. | Alkyl lysophospholipid analogues | nih.gov |

Pyridine (B92270) Ring Substitution Pattern Variations

The reactivity of the pyridine ring towards nucleophilic substitution, which is a common step in the synthesis of these compounds, is highly dependent on the position. The 2- and 4-positions are more electron-deficient and thus more susceptible to nucleophilic attack than the 3-position. wikipedia.orguoanbar.edu.iq The basicity of the pyridine nitrogen is also influenced by the position of substituents.

Positional Isomers (3- and 4-substituted analogues): The synthesis of 3-methylpyridine (B133936) (3-picoline) and 4-alkoxypyridines has been well-documented, providing routes to 3- and 4-substituted analogues of this compound. semanticscholar.orgwikipedia.orggoogle.com For example, 4-alkoxypyridines can be prepared by reacting 4-chloropyridine (B1293800) hydrochloride with the corresponding alcohol. semanticscholar.org Palladium-catalyzed arylation of 4-pyridylmethyl silyl (B83357) ethers has been shown to proceed at room temperature, suggesting these substrates are more reactive than their 2-pyridyl counterparts, which is consistent with the greater acidity of 4-methylpyridine (B42270) over 2-methylpyridine (B31789). acs.org The choice of pyridyl regioisomer has been shown to influence the size and shape of copolymer micelles, with 3-substituted polymers forming cylindrical micelles while 2-substituted analogues formed ellipsoidal ones. acs.org

Additional Ring Substitution: Introducing other substituents onto the pyridine ring can further modulate the properties of the molecule. For example, adding electron-donating groups like a methyl or amino group, or electron-withdrawing groups like a halogen, can alter the electronic distribution and basicity of the pyridine ring. nih.govmdpi.com In studies on epibatidine (B1211577) analogues, substitutions on the pyridine ring led to significant variations in binding affinity and functional potency at nicotinic receptors. nih.gov Similarly, in a study of pyridine derivatives for antiproliferative activity, the position and nature of substituents (e.g., -OH, -CH3, -NH2) had a profound impact on their efficacy. mdpi.com

Table 2: Comparison of Pyridine Ring Substitution Patterns

| Substitution Pattern | Synthetic Accessibility/Reactivity | Potential Impact on Properties | Reference |

|---|---|---|---|

| 2-((Alkyloxy)methyl)pyridine | Standard substitution pattern. | Forms the basis for comparison. Can form ellipsoidal micelles in polymer systems. | acs.org |

| 3-((Alkyloxy)methyl)pyridine | Accessible via precursors like 3-methylpyridine. Less reactive to nucleophilic attack at the substitution site. | Can induce different self-assembly structures (e.g., cylindrical micelles). | acs.org |

| 4-((Alkyloxy)methyl)pyridine | Accessible via precursors like 4-chloropyridine. More reactive than 2-pyridyl analogues in some reactions. | Alters electronic properties and basicity. | semanticscholar.orgacs.org |

| Additional Ring Substituents (e.g., -CH3, -Cl, -NH2) | Can be introduced through various synthetic methods. | Modulates electronic properties, basicity, and biological receptor interactions. | nih.govmdpi.com |

Heteroatom Substitution within the Alkyl-Ether Linkage (General, not specific to this compound)

Replacing the oxygen atom in the ether linkage with other heteroatoms, most commonly sulfur to form a thioether or selenium to form a selenoether, is a well-established strategy in medicinal chemistry to create analogues with modified properties. beilstein-journals.orgmdpi.com

Selenoether Analogues: Selenium is less common but offers another avenue for modification. Selenoethers (-Se-) can be synthesized, for example, by reacting a selenolate nucleophile with a suitable electrophile. dntb.gov.ua Like sulfur, selenium is larger and less electronegative than oxygen, which impacts the bond lengths, angles, and polarity of the linkage. These modifications can influence how the molecule interacts with biological targets and its metabolic stability.

The primary reasons for creating such analogues include altering metabolic stability, modifying lipophilicity, and changing the three-dimensional structure to fine-tune interactions with biological targets.

Comparative Analysis of Structure-Property Relationships among Analogues

Alkyl Chain vs. Pyridine Ring Modifications: Studies on related ether lipids and pyridine derivatives show that modifications to the long alkyl chain primarily influence properties related to hydrophobicity, such as membrane interaction and solubility. nih.gov In contrast, modifications to the pyridine ring, such as altering the substitution pattern or adding other functional groups, tend to have a more direct impact on the electronic properties, basicity, and specific receptor interactions. nih.govmdpi.com For example, while lengthening the alkyl chain might enhance membrane partitioning, changing the pyridine substitution from the 2- to the 4-position could alter the molecule's ability to act as a hydrogen bond acceptor or its reactivity in certain chemical transformations. acs.org

A comparative analysis suggests that lipophilicity is a critical factor for the activity of many 2-alkoxypyridine derivatives, with an optimal number of carbons often observed for the alkyl side chain. However, steric factors also play a significant role, as overly bulky groups can reduce activity, likely due to steric repulsion at a binding site.

Synergistic Effects in Mixed-Component Systems

Analogues of this compound, as amphiphilic molecules, are expected to interact with other lipids in mixed-component systems, such as liposomes or cell membranes. mdpi.com The introduction of such a compound into a lipid bilayer can alter the physical properties of the membrane, including its fluidity and permeability.